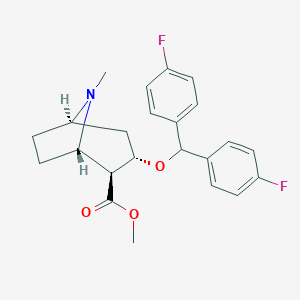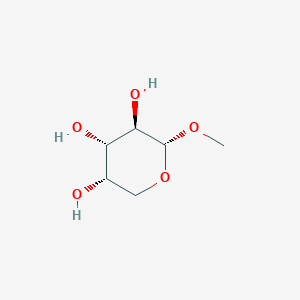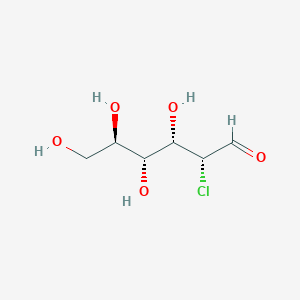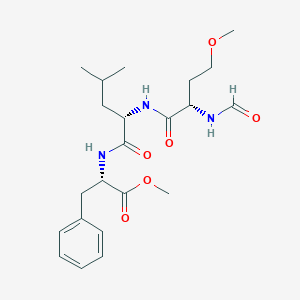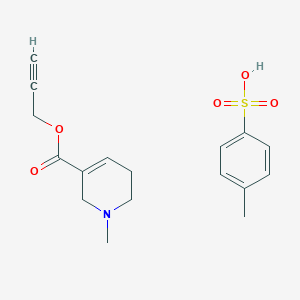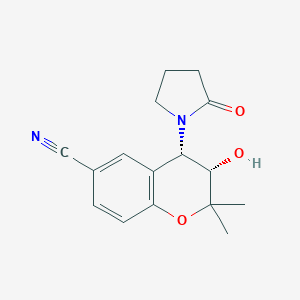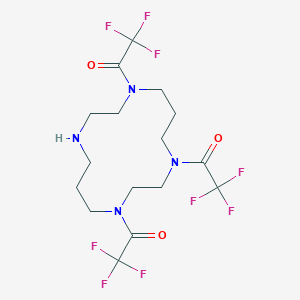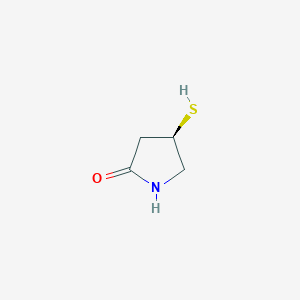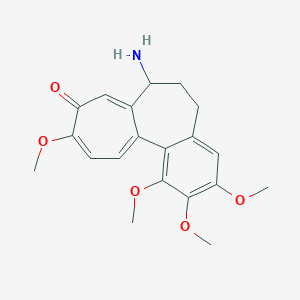
Trimethylcolchicinic acid methyl ether
Übersicht
Beschreibung
Trimethylcolchicinic acid methyl ether is a chemical compound with the molecular formula C20H23NO5 . It is also known by several other names such as NSC 201400, Deacetylcolchicine, Desacetylcolchicine, and Colchicine Impurity 22 . It is an antimitotic agent that intercepts microtubules by binding to tubulin and preventing its polymerization .
Synthesis Analysis
The synthesis of Trimethylcolchicinic acid methyl ether could potentially involve the Williamson Ether Synthesis, where an alkyl halide undergoes nucleophilic substitution (SN2) by an alkoxide to give an ether . The reaction is often run with a mixture of the alkoxide and its parent alcohol .
Molecular Structure Analysis
The molecular structure of Trimethylcolchicinic acid methyl ether consists of 48 bonds in total, including 27 non-H bonds, 10 multiple bonds, 3 rotatable bonds, 4 double bonds, 6 aromatic bonds, 1 six-membered ring, 2 seven-membered rings, 1 eleven-membered ring, 1 twelve-membered ring, 1 ketone (aliphatic), 1 primary amine (aliphatic), 1 hydroxyl group, and 3 ethers .
Chemical Reactions Analysis
Ethers, including Trimethylcolchicinic acid methyl ether, are known to be unreactive towards most reagents, making them excellent reaction solvents . The most common reaction of ethers is cleavage of the C–O bond by using strong acids . During acidic cleavage, the ether oxygen is protonated to form a good leaving group which can be eliminated as part of an SN2, SN1, or E1 reaction mechanism .
Physical And Chemical Properties Analysis
Trimethylcolchicinic acid methyl ether is a crystalline solid with a boiling point of approximately 490.03°C and a density of approximately 1.2532 . It is soluble in DMSO and Ethanol .
Wissenschaftliche Forschungsanwendungen
Application in Chronic Lymphocytic Leukaemia (CLL) Treatment
Trimethylcolchicinic acid methyl ether (NSC 36354) shows potential for therapeutic value in the treatment of CLL. Studies have indicated that its structural analogues, including colchicine, exhibit cytocidal action on lymphocytes in CLL, suggesting a mode of action involving binding to micro-tubular elements in lymphocytes (Thomson, O'Connor, & Wetherley‐Mein, 2009).
Radiolabelling Technique in Molecular Imaging
Trimethylcolchicinic acid methyl ether has been studied in the context of radiolabelling techniques. It serves as a catalyst in the preparation of 11C labelled methyl esters, which are important in molecular imaging and medical diagnostics (Ackermann, Tochon-Danguy, & Scott, 2004).
Potential Use in Tumor Imaging
A study explored the use of trimethylcolchicinic acid, derivatived from colchicine, conjugated to diethylene triamine pentacetate acid (DTPA) for developing 99mTc-labeled tumor imaging agents. This approach showed promising results for tumor imaging with SPECT, highlighting good hydrophilicity and stability at room temperature (Wang, Zhang, Yang, Xue, & Liu, 2016).
Safety And Hazards
When handling Trimethylcolchicinic acid methyl ether, it is advised to avoid dust formation, breathing mist, gas, or vapors, and contacting with skin and eye . Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas .
Eigenschaften
IUPAC Name |
7-amino-1,2,3,10-tetramethoxy-6,7-dihydro-5H-benzo[a]heptalen-9-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23NO5/c1-23-16-8-6-12-13(10-15(16)22)14(21)7-5-11-9-17(24-2)19(25-3)20(26-4)18(11)12/h6,8-10,14H,5,7,21H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HFPMXDMZJUJZBX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C2C(=CC1=O)C(CCC3=CC(=C(C(=C32)OC)OC)OC)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50866138 | |
| Record name | 7-Amino-1,2,3,10-tetramethoxy-6,7-dihydrobenzo[a]heptalen-9(5H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50866138 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
357.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Colchicine, N-deacetyl- | |
CAS RN |
3476-50-4 | |
| Record name | Deacetylcolchicine | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=201400 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



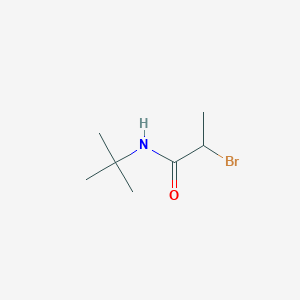
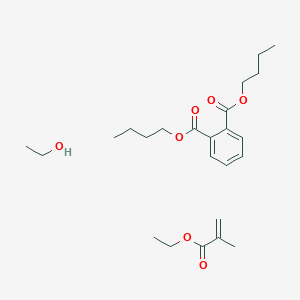
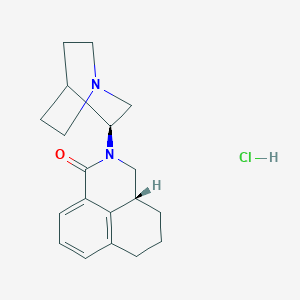
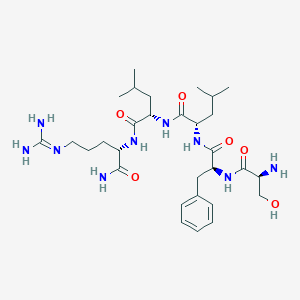
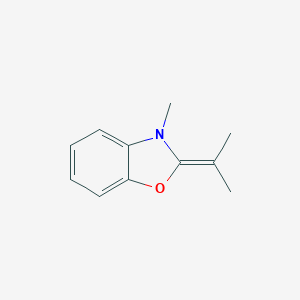
![Racemic-4-hydroxy[2,2]paracyclophane](/img/structure/B118076.png)
